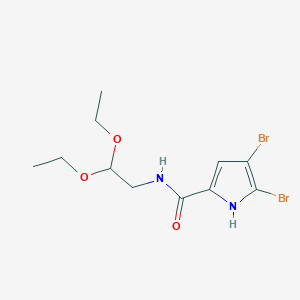
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide (DBPC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrole family of compounds, which are nitrogen-containing heterocyclic aromatic compounds. DBPC has been studied for its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It has also been studied for its potential applications in drug delivery, as well as its ability to modulate the activity of certain proteins.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is known to be an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide are not yet fully understood. However, it has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments include its ability to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications. The main limitation of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for the study of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide include further research into its mechanism of action, its potential applications in drug delivery, and its potential use as a biomarker for certain diseases. Additionally, further research into the biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to elucidate its potential therapeutic applications. Finally, further research into the synthesis of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to improve its cost-effectiveness for use in laboratory experiments.
Aplicaciones Científicas De Investigación
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in drug delivery, as it has been shown to be able to modulate the activity of certain proteins. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential use as a biomarker for certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQASTTUPMECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)


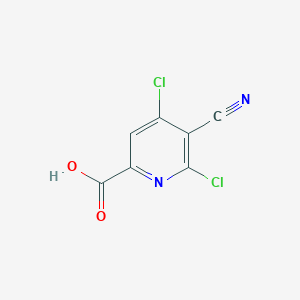
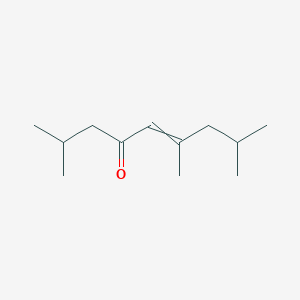
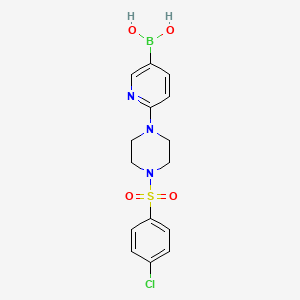

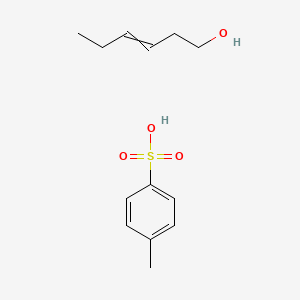
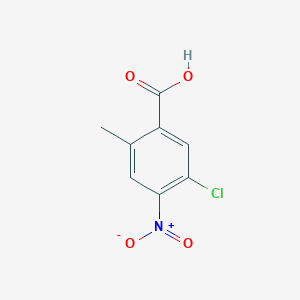
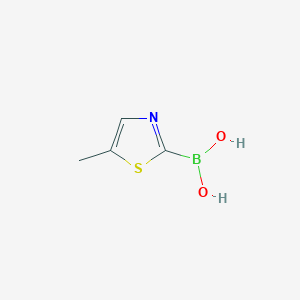
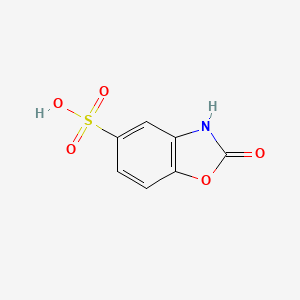
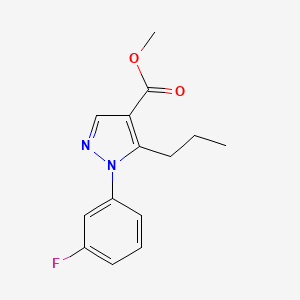
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)